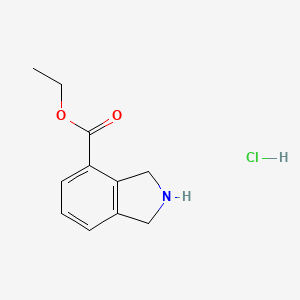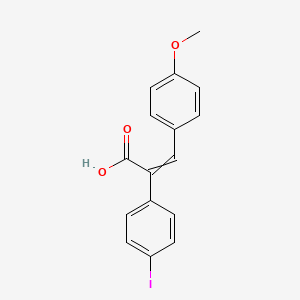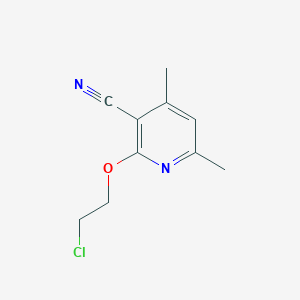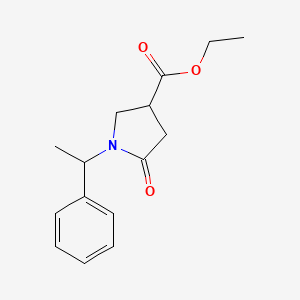
Chlorhydrate d'isoindoline-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl isoindoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of isoindoline, a bicyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Applications De Recherche Scientifique
Ethyl isoindoline-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Safety and Hazards
Orientations Futures
Indole derivatives, including Ethyl isoindoline-4-carboxylate hydrochloride, have been the focus of many researchers in the study of pharmaceutical compounds . They play a significant role in cell biology and have shown potential in the treatment of various disorders . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .
Mécanisme D'action
Target of Action
Ethyl isoindoline-4-carboxylate hydrochloride is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives have been found to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl isoindoline-4-carboxylate hydrochloride typically involves the reaction of isoindoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ethyl isoindoline-4-carboxylate hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl isoindoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Ethyl isoindoline-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl indoline-2-carboxylate: Another derivative of indoline with different substitution patterns.
Ethyl isoindoline-1-carboxylate: A closely related compound with a different position of the carboxylate group.
Ethyl indole-3-carboxylate: An indole derivative with similar structural features but different chemical properties.
The uniqueness of ethyl isoindoline-4-carboxylate hydrochloride lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
ethyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9;/h3-5,12H,2,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFFUJIMDNSFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-57-5 | |
| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)





![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)


![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)


